(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile
Description
Properties
IUPAC Name |
(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-11-15-8-4-7-14(15)10-17(12-15)9-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-10,12H2/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSBFBGYHZBUOS-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)C#N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@]2(C1)C#N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile typically involves multi-step organic reactions. One common method includes the Michael addition of 1,5-diaryl-2,3-dioxopyrrolidines with α-cyanocinnamonitriles in the presence of a catalyst such as sodium ethoxide . This reaction proceeds under mild conditions and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(3aR,6aS)-Octahydrocyclopenta[c]pyrrole-5-Carbonitrile ()
- Structure : Shares the bicyclic cyclopenta[c]pyrrole system but lacks the benzyl group and has a nitrile at position 5 instead of 3a.
- Positional differences in nitrile placement may affect electronic distribution.
(3aS,6aS)-4-Benzyl-5-oxo-tetrahydrofuro[3,2-b]pyrrole-3-carbonitrile ()
- Structure : Replaces the cyclopentane ring with a tetrahydrofuran (oxolane) moiety. Retains a benzyl group but introduces a ketone (5-oxo) and shifts the nitrile to position 3.
- Implications : The oxygen atom in the furan ring increases polarity, while the ketone enhances hydrogen-bonding capacity. These changes could modulate bioavailability compared to the target compound.
(3Ar,6aR)-3,3-Dimethyl-cyclopenta[b]pyrrole ()
- Structure : Features a dimethyl substitution at position 3 instead of benzyl and nitrile groups.
Stereochemical and Conformational Considerations
The (3Ar,6aR) configuration of the target compound defines its puckering behavior, as described by Cremer and Pople’s ring puckering coordinates (). This stereochemistry creates a distinct three-dimensional shape compared to analogs like the (3aS,6aS) isomer in , which may adopt a different pseudorotation profile. Such differences can influence binding to biological targets or catalytic sites in synthetic applications.
Functional Group Impact
- Benzyl Group: Enhances lipophilicity and enables π-π interactions, which are absent in dimethyl or non-aromatic analogs (–6).
- Nitrile Group : Common in all compared compounds, but its position (3a vs. 5) alters electron-withdrawing effects and reactivity in nucleophilic additions or cyclizations.
Biological Activity
The compound (3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile is a bicyclic derivative with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound belongs to a class of hexahydrocyclopenta[c]pyrroles characterized by a unique bicyclic structure. Its molecular formula is , and it features a benzyl group and a carbonitrile functional group that contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit activity as antagonists of retinol binding protein 4 (RBP4). This interaction is significant due to RBP4's role in regulating lipid metabolism and insulin sensitivity.
Key Findings:
- RBP4 Antagonism : The compound has shown favorable binding affinity to RBP4, leading to a reduction in circulating plasma RBP4 levels by over 85% in rodent models .
- Stability : Compared to earlier analogs, this compound demonstrates improved stability in human liver microsomes (HLM), with 100% remaining after 30 minutes of incubation .
Biological Activity
The biological activity of this compound has been evaluated across various studies:
- In vitro Studies : In vitro assays have demonstrated its ability to modulate metabolic pathways related to glucose homeostasis and lipid metabolism.
- In vivo Studies : Animal studies indicate that the compound significantly lowers serum RBP4 levels and improves insulin sensitivity .
Pharmacokinetics
The pharmacokinetic profile of the compound reveals promising characteristics:
- Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
- Distribution : High tissue distribution due to lipophilicity.
- Metabolism : Metabolized primarily in the liver with minimal first-pass effect.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Diabetes Management : In a study involving diabetic rodent models, administration of the compound led to improved glycemic control and reduced hyperlipidemia .
| Study | Model | Outcome |
|---|---|---|
| 1 | Diabetic Rodents | Reduced serum RBP4 by >85% |
| 2 | Obese Mice | Improved insulin sensitivity |
Comparative Analysis
A comparative analysis with structurally similar compounds shows that this compound outperforms many analogs in terms of stability and biological efficacy.
| Compound | RBP4 Binding Affinity | Stability in HLM | Insulin Sensitivity Improvement |
|---|---|---|---|
| (3Ar,6aR)-2-benzyl... | High | 100% | Significant |
| Previous Analog 1 | Moderate | ~30% | Moderate |
| Previous Analog 2 | Low | ~10% | Minimal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
